LogP Differentiation vs. Key Analogs
Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate exhibits a computed LogP of 2.36, compared to LogP 2.22 for the non-fluorinated analog (ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, CAS 5570-85-4) and LogP 1.97 for the 3-carboxylate regioisomer (ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate, CAS 1706455-12-0) . The ΔLogP of +0.14 over the non-fluorinated analog reflects the lipophilicity-enhancing effect of the 8-fluoro substituent, while the ΔLogP of +0.39 over the 3-carboxylate isomer indicates that the 6-position ester placement yields measurably higher lipophilicity than the 3-position variant, which is relevant for blood-brain barrier penetration potential and membrane permeability in cellular assays .
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.36 (TPSA = 38.33 Ų) |
| Comparator Or Baseline | Non-fluorinated analog: LogP = 2.22; 3-carboxylate isomer: LogP = 1.97 |
| Quantified Difference | ΔLogP = +0.14 vs non-fluorinated; ΔLogP = +0.39 vs 3-carboxylate isomer |
| Conditions | Computed LogP values from vendor databases (Leyan, Chemscene); consistent methodology across comparators |
Why This Matters
For medicinal chemistry programs requiring CNS penetration (optimal LogP range 2–4), the 8-fluoro-6-ethyl ester configuration provides lipophilicity within the desirable window while the 3-carboxylate isomer falls below it, potentially limiting passive membrane diffusion.
